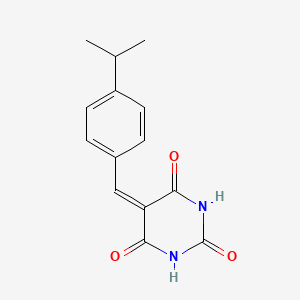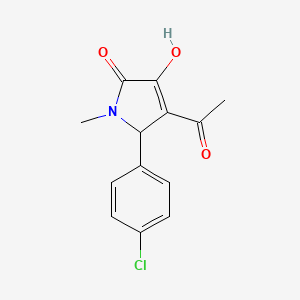![molecular formula C20H30N2O3 B5161497 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)
1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学研究应用
1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, anxiolytic, and antidepressant properties in animal models. This compound has also been investigated for its potential use as a radioligand for imaging serotonin receptors in the brain. Additionally, this compound has been studied for its effects on the cardiovascular system, including its ability to lower blood pressure and reduce heart rate.
作用机制
The exact mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound may also interact with other receptors, such as the sigma-1 receptor, which has been implicated in the modulation of pain perception and mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been demonstrated to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound has also been shown to decrease the levels of stress hormones, such as cortisol, in the blood. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine is its versatility in terms of its potential applications. It has been shown to exhibit a range of pharmacological effects, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, and its purity can be easily controlled. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the species and strain of animal used, and its safety profile in humans is not yet fully understood.
未来方向
There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine. One possible area of investigation is its potential as a treatment for mood disorders, such as depression and anxiety. This compound may also be studied for its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, the safety and efficacy of this compound in humans need to be further investigated before it can be considered for clinical use.
合成方法
The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine involves the reaction of 1-(4-methoxyphenoxy)acetyl chloride with 4-(2-methylcyclohexyl)piperazine in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions, and the yield of the product is typically high. The purity of the synthesized this compound can be further improved by recrystallization or column chromatography.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16-5-3-4-6-19(16)21-11-13-22(14-12-21)20(23)15-25-18-9-7-17(24-2)8-10-18/h7-10,16,19H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSXVFPLNSWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)



![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)


![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
